Methyl 2-(methylsulfonyl)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(methylsulfonyl)benzenecarboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 2-(methylsulfonyl)benzoic acid with methanol in the presence of a strong acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylsulfonyl)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted esters .
Scientific Research Applications
Methyl 2-(methylsulfonyl)benzenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(methylsulfonyl)benzenecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes . The ester group can also undergo hydrolysis, releasing the active carboxylate moiety .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
- Methyl 2-[(methylsulfonyl)amino]benzoate
- 2-Methyl-5-(methylsulfonyl)benzenesulfonamide
Uniqueness
Methyl 2-(methylsulfonyl)benzenecarboxylate is unique due to its specific structural features, such as the position of the sulfonyl group and the ester functionality. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
methyl 2-methylsulfonylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-13-9(10)7-5-3-4-6-8(7)14(2,11)12/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZSGPKVIDVBEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377207 |
Source
|
Record name | Methyl 2-(methanesulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199657-02-8 |
Source
|
Record name | Methyl 2-(methanesulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.